![molecular formula C10H10OS B1334623 5-Methylbenzo[b]thiophene-2-methanol CAS No. 22962-49-8](/img/structure/B1334623.png)

5-Methylbenzo[b]thiophene-2-methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

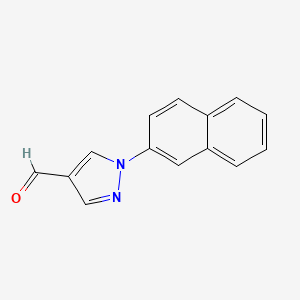

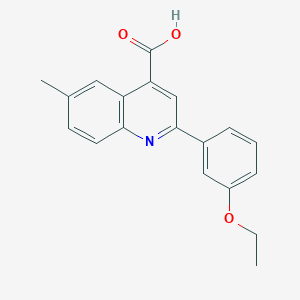

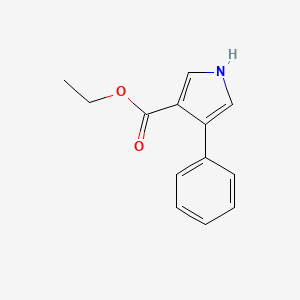

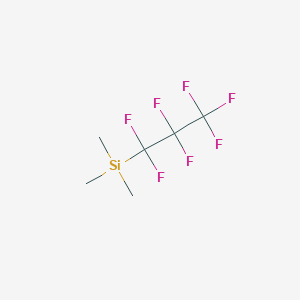

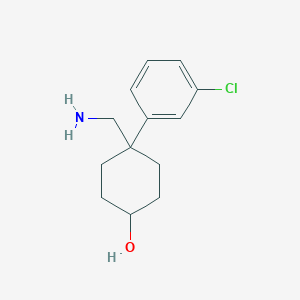

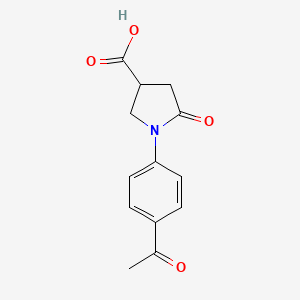

5-Methylbenzo[b]thiophene-2-methanol is a chemical compound that belongs to the family of benzo[b]thiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring. The specific structure of 5-methylbenzo[b]thiophene-2-methanol suggests that it has a methyl group at the 5-position and a methanol group at the 2-position on the benzo[b]thiophene core.

Synthesis Analysis

The synthesis of derivatives of benzo[b]thiophene, such as 2-methyl-5-nitrobenzo[b]thiophene, has been reported to be highly efficient, achieving an overall yield of 87% through a four-step process . This suggests that the synthesis of 5-methylbenzo[b]thiophene-2-methanol could potentially be achieved through similar methods, with modifications to introduce the methanol group at the appropriate position.

Molecular Structure Analysis

The molecular structure of benzo[b]thiophene derivatives is characterized by the presence of substituents on the heterocyclic core, which can significantly influence the reactivity and properties of the compound. For instance, the presence of a methyl group can affect the electronic distribution and steric hindrance, while the methanol group can introduce polarity and potential for hydrogen bonding .

Chemical Reactions Analysis

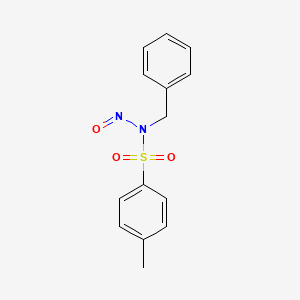

Benzo[b]thiophene derivatives undergo various chemical reactions, including bromination, acetylation, and reduction . The electrooxidation of benzo[b]thiophenes in the presence of sodium cyanide can lead to heterocyclic ring-substitution products, as well as side-chain-methoxylation by-products . Additionally, substitution reactions such as bromination, nitration, and formylation have been explored, with the position of substitution being influenced by the nature of the substituents already present on the benzo[b]thiophene core .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 5-methylbenzo[b]thiophene-2-methanol are not detailed in the provided papers, the properties of benzo[b]thiophene derivatives in general can be inferred. These compounds typically exhibit properties that are influenced by their molecular structure, such as boiling points, melting points, solubility, and reactivity. The presence of a methanol group in 5-methylbenzo[b]thiophene-2-methanol would likely contribute to its solubility in polar solvents and potential for hydrogen bonding .

Scientific Research Applications

Chemical Reactions and Derivatives

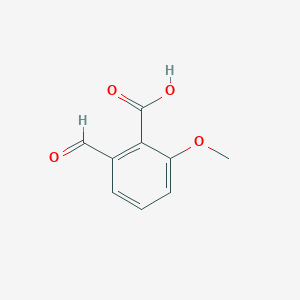

Formylation and Condensation Reactions : 5-Hydroxybenzo[b]thiophen and its derivatives, closely related to 5-Methylbenzo[b]thiophene-2-methanol, undergo various chemical reactions such as formylation, resulting in high yield derivatives. These reactions include condensation with ethyl acetoacetate, producing compounds like 9-methylthieno[3,2-f][1]benzopyran-7-one and 3,8-dimethylthieno[2,3-g][1]benzopyran-6-one (Chakrabarti, Chapman, & Clarke, 1969).

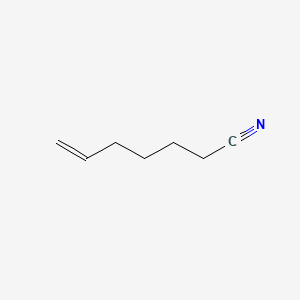

Anodic Cyanation : Electrooxidation of benzo[b]thiophene derivatives in methanol with sodium cyanide results in heterocyclic ring-substitution products. This process highlights a method for introducing cyanide groups into the benzo[b]thiophene structure, providing a pathway for synthesizing novel derivatives (Yoshida & Miyoshi, 1992).

Pharmaceutical Research

- Antidepressant Drug Synthesis : Compounds derived from benzo[b]thiophene derivatives like 2-acetyl-3-methylbenzo[b]thiophene have been investigated for their potential as antidepressant drugs. These compounds show promise in vitro for their affinity towards 5-HT1A receptors and serotonin reuptake inhibition, indicating their potential use in treating depression (Orus et al., 2002).

Material Science and Organic Synthesis

Photochromic Systems : Derivatives like 1,2-Bis(benzo[b]thiophen-3-yl)ethene have been synthesized, displaying thermally irreversible and fatigue-resistant photochromic properties. These compounds undergo reversible photocyclization, producing stable, colored closed-ring forms, applicable in material science for developing photo-responsive materials (Uchida, Nakayama, & Irie, 1990).

Solar Cell Applications : The use of benzo[b]thiophene derivatives in the design of non-fullerene electron acceptors for solar cells has been explored. These materials demonstrate high solubility, thermal stability, and promising power conversion efficiency, indicating their potential in advancing solar cell technology (Patil et al., 2015).

Safety and Hazards

“5-Methylbenzo[b]thiophene-2-methanol” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name |

(5-methyl-1-benzothiophen-2-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10OS/c1-7-2-3-10-8(4-7)5-9(6-11)12-10/h2-5,11H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPSSZIBANMLQHP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)SC(=C2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383425 |

Source

|

| Record name | 5-Methylbenzo[b]thiophene-2-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methylbenzo[b]thiophene-2-methanol | |

CAS RN |

22962-49-8 |

Source

|

| Record name | 5-Methylbenzo[b]thiophene-2-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-[3-(3-Ethyl-1,3-benzothiazol-2-ylidene)-2-methylprop-1-enyl]-1,3-benzothiazol-3-ium-3-yl]butan-2-yl sulfate](/img/structure/B1334565.png)